molecular formula C9H8N4O3S B13696528 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13696528
M. Wt: 252.25 g/mol
InChI Key: ZKHOSBYHZANMEM-UHFFFAOYSA-N
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Description

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxy-4-nitroaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Hydrogen peroxide (H2O2), acetic acid

Major Products Formed

    Reduction: 5-(3-Amino-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in microbial cells. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The thiadiazole ring also imparts distinct chemical properties compared to other heterocycles like oxadiazoles and thiazoles.

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O3S/c1-16-7-4-5(2-3-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12)

InChI Key

ZKHOSBYHZANMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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